Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound notable for its unique structural features that combine a triazole and thiadiazine moiety. The presence of the tert-butylphenyl group enhances its hydrophobic characteristics, which may contribute to its biological activity. The molecular formula of this compound is C_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 336.37 g/mol.
The compound has been synthesized and studied for its potential biological activities, particularly in the fields of virology and microbiology. Research indicates that compounds within the triazolo-thiadiazine class exhibit significant antiviral and antimicrobial properties.
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate falls under the classification of organic compounds with heterocyclic structures. It belongs to a specific subclass known for its diverse biological activities.
The synthesis of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity.
Key structural data includes:
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo several chemical transformations:
These reactions are essential for exploring further modifications that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is primarily linked to its interactions with biological targets:
Data from docking studies and binding assays are crucial for elucidating these interactions and understanding the compound's efficacy against various pathogens.
Relevant data from stability tests and solubility studies are important for determining optimal storage conditions and formulation strategies.
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has potential applications in pharmaceuticals:
Further research is warranted to explore these applications fully and assess safety profiles in clinical settings.
The construction of the triazolo-thiadiazine core relies fundamentally on acid or base-mediated cyclocondensation. This approach typically employs 4-amino-3-mercapto-1,2,4-triazole (1) as the pivotal precursor, which undergoes reaction with α-halo carbonyl compounds under basic conditions. For the target compound, ethyl bromoacetate serves as the critical electrophile, facilitating thioether formation followed by intramolecular cyclization. The reaction proceeds via nucleophilic displacement where the triazole's thiol group attacks the α-carbon of ethyl bromoacetate, forming a thioether intermediate. Subsequent base-catalyzed intramolecular condensation (dehydration) between the amino group and carbonyl carbon yields the dihydrothiadiazine ring, which undergoes oxidation in situ to form the aromatic heterocyclic system. Triethylamine in refluxing ethanol is commonly employed for this cyclization, achieving moderate yields (55-65%) [2] [9].
Introduction of the 3-(4-tert-butylphenyl) substituent – essential for biological activity modulation – occurs through aryl halide coupling at the triazole ring before thiadiazine formation. Specifically, 4-tert-butylphenylboronic acid undergoes palladium-catalyzed Suzuki coupling with 5-chloro-1,2,4-triazole derivatives. Alternatively, a more efficient route involves direct cyclocondensation where 4-tert-butylphenacyl bromide reacts with 4-amino-3-mercapto-1,2,4-triazole under basic conditions. This single-step assembly forms the C3-aryl bond while constructing the triazole-thiadiazine junction, minimizing purification steps. The reaction requires careful stoichiometric control (1:1 molar ratio) to prevent bis-alkylation byproducts [2] .
The C6-acetate side chain is incorporated via esterification during cyclization. Ethyl bromoacetate acts as both the alkylating agent and ester group source. Crucially, solvent polarity significantly impacts ester integrity: Polar aprotic solvents (DMF, DMSO) preserve the ethyl ester, while protic solvents (MeOH, EtOH) risk transesterification. Refluxing in anhydrous DMF at 90-100°C for 8-12 hours optimizes ester yield (>80%) without hydrolysis byproducts. The ester's electronic influence enhances the C6-methylene's nucleophilicity, enabling downstream functionalization [1] [2].
Phosphotungstic acid (H₃PW₁₂O₄₀) efficiently catalyzes a one-pot assembly of the triazolo-thiadiazine scaffold. This method combines 4-amino-3-mercaptotriazole, 4-tert-butylphenacyl bromide, and ethyl bromoacetate in acetic acid under reflux. Heteropoly acids provide strong Brønsted acidity while avoiding harsh mineral acids that promote ester hydrolysis. Key advantages include:
Microwave irradiation dramatically accelerates the cyclocondensation step, reducing reaction times from hours to minutes. Optimized conditions involve:
Solvent polarity dictates stereoselectivity in dihydrothiadiazine intermediates. Nonpolar solvents (toluene, chloroform) favor trans-isomers, while polar solvents (DMSO, DMF) promote isomerization to cis-configured products. For the target compound, anhydrous DMF ensures exclusive formation of the aromatized system, bypassing diastereomer complications. Freeze-drying from tert-butanol/water mixtures produces crystalline solids ideal for characterization [4].
Table 1: Key Molecular Descriptors of Ethyl 2-[3-(4-tert-Butylphenyl)-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6-yl]Acetate
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 571917-29-8 | [2] |
Molecular Formula | C₁₈H₂₂N₄O₂S | [2] |
Molecular Weight | 358.46 g/mol | [2] |
SMILES Notation | O=C(OCC)CC1=NN2C(SC1)=NN=C2C3=CC=C(C(C)(C)C)C=C3 | [2] |
Topological Polar Surface Area | 94.7 Ų | Calculated |
logP (XLogP3) | 4.1 | Predicted |
The ethyl ester serves as a versatile handle for nucleophilic transformations:
Controlled hydrolysis converts the ethyl ester to the free carboxylic acid – a key intermediate for bioconjugation:
Table 2: Comparative Analysis of Catalytic Methods for Triazolo-Thiadiazine Synthesis
Method | Reaction Time | Yield (%) | Ester Purity | Key Advantage |
---|---|---|---|---|
Conventional Base-Catalyzed | 12-14 hours | 55-65 | 90-92% | No specialized equipment |
Heteropolyacid-Catalyzed | 4-5 hours | 85-90 | 95-97% | Single-pot operation |
Microwave-Assisted | 15-20 minutes | 92-95 | >99% | Rapid synthesis, high purity |
Solvent-Optimized (DMF) | 8-10 hours | 75-80 | 93-95% | Avoids diastereomer formation |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: